dBRD9 dihydrochloride
Description
BRD9 as a Component of Chromatin Remodeling Complexes
BRD9 is a key player in the epigenetic regulation of gene expression through its role in chromatin remodeling complexes. These large protein assemblies are crucial for modifying the structure of chromatin, thereby controlling the accessibility of DNA to the transcriptional machinery. medchemexpress.com
Association with the non-canonical BAF (ncBAF) Complex
BRD9 is a defining subunit of a specific type of SWI/SNF chromatin-remodeling complex known as the non-canonical BAF (ncBAF) complex. aacrjournals.orghodoodo.com Unlike the canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes, the ncBAF complex has a unique subunit composition. It notably lacks proteins such as SMARCB1 and ARID1A/B but specifically includes BRD9 and GLTSCR1 or its paralog GLTSCR1L. nih.govamphista.comnih.gov This distinct composition points to specialized functions in regulating gene expression and maintaining cell identity. medchemexpress.comtocris.com
Role as an Epigenetic Reader of Acetyl-lysine Marks
The functionality of BRD9 within the ncBAF complex is centered on its bromodomain, which acts as an "epigenetic reader." guidetopharmacology.orgosti.gov This domain specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, which are key post-translational modifications associated with active gene transcription. rndsystems.com The BRD9 bromodomain exhibits a degree of plasticity, showing the ability to bind not only acetyllysine but also other short-chain acyl modifications like propionyl and butyryl marks, suggesting a broad capacity to interpret the histone code. aacrjournals.orgtargetmol.com
Impact on Gene Expression and Chromatin Dynamics
By recognizing acetylated histones, BRD9 recruits the entire ncBAF complex to specific locations on the genome, particularly at enhancer regions. medchemexpress.commedchemexpress.com The ATPase activity of the ncBAF complex then remodels the local chromatin structure, making the DNA more accessible and facilitating the expression of target genes. medchemexpress.com This regulatory role is critical in various biological processes, including the maintenance of pluripotency in embryonic stem cells and the control of cell proliferation. amphista.com Dysregulation of BRD9-mediated transcription has been linked to the progression of several cancers, including acute myeloid leukemia and synovial sarcoma. medchemexpress.combio-techne.com
Principles of Targeted Protein Degradation
Targeted Protein Degradation (TPD) is an innovative strategy that harnesses the cell's own protein disposal system to eliminate disease-causing proteins. tocris.com Unlike traditional inhibitors that merely block a protein's function, TPD aims to remove the protein entirely. researchgate.net
Heterobifunctional Ligands and Proteolysis-Targeting Chimeras (PROTACs)
At the heart of TPD are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). researchgate.netmedkoo.com A PROTAC is a chimeric small molecule composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. hoelzel-biotech.comguidetopharmacology.org The dual-binding nature of PROTACs allows them to act as a bridge, bringing the target protein and the E3 ligase into close proximity. acs.org
E3 Ubiquitin Ligase Recruitment in PROTAC Modality
The induced proximity between the target protein and the E3 ligase, mediated by the PROTAC, results in the formation of a ternary complex (POI-PROTAC-E3 ligase). guidetopharmacology.orgresearchgate.net This event triggers the E3 ligase to transfer ubiquitin molecules to the surface of the target protein. The polyubiquitinated protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, and is subsequently destroyed. researchgate.net The PROTAC molecule itself is not degraded in this process and can act catalytically, inducing the degradation of multiple target protein molecules. researchgate.net The development of the specific BRD9 degrader, dBRD9, exemplifies this process. It was created through the iterative design of heterobifunctional ligands that bridge the BRD9 bromodomain with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted destruction of BRD9. medchemexpress.commedchemexpress.com
dBRD9 (dihydrochloride): A Case Study in Targeted Degradation
The chemical probe dBRD9 is a potent and selective degrader of BRD9, engineered as a PROTAC. researchgate.netmedkoo.com Its design leverages the principles of TPD to specifically eliminate the BRD9 protein, providing a powerful tool to study its function and assess its therapeutic potential.
| Property | Details | Source |
| Molecule Type | Heterobifunctional PROTAC | rndsystems.com |
| Target Protein | Bromodomain-containing protein 9 (BRD9) | medkoo.com |
| E3 Ligase Recruited | Cereblon (CRBN) | medchemexpress.comrndsystems.com |
| BRD9 Ligand | Based on the BRD9 inhibitor BI 7273 | medkoo.comguidetopharmacology.org |
| E3 Ligase Ligand | Pomalidomide (B1683931) | rndsystems.commedkoo.com |
Research Findings on dBRD9
Studies have demonstrated that dBRD9 potently and selectively induces the degradation of BRD9 in a dose-dependent manner. aacrjournals.orgmedchemexpress.com This targeted degradation shows significantly enhanced potency compared to simply inhibiting the bromodomain with the parent ligand. medchemexpress.commedchemexpress.com
| Cell Line | Measurement | Result | Source |
| MOLM-13 (AML) | IC₅₀ | 56.6 nM | medkoo.com |
| MOLM-13 (AML) | Degradation | Reduces BRD9 expression at nanomolar concentrations | aacrjournals.org |
| EOL-1, MOLM-13 (AML) | Anti-proliferative Effect | Potent anti-proliferative effect after 7 days | aacrjournals.org |
Importantly, dBRD9 has been shown to be highly selective for BRD9, with no significant degradation of the closely related bromodomain proteins BRD4 and BRD7 at effective concentrations. medchemexpress.commedkoo.com The mechanism requires the formation of the ternary complex, as degradation is blocked by pretreatment with inhibitors of either the BRD9 bromodomain or the CRBN E3 ligase, as well as by proteasome inhibitors. medchemexpress.com These findings validate dBRD9 as a selective chemical probe for studying the biological functions of the BAF complex factor BRD9. medchemexpress.com
Advantages of Protein Degradation over Inhibition in Research
The use of protein degraders like dBRD9 offers several key advantages over traditional small molecule inhibitors in a research context.
Elimination of All Protein Functions: Traditional inhibitors typically block a single function of a protein, such as its enzymatic activity. However, many proteins have multiple functions, including non-catalytic scaffolding roles. drughunter.com Protein degradation, by contrast, eliminates the entire protein, thereby abrogating all of its functions. This allows researchers to study the full biological impact of a protein's absence.
Overcoming High Protein Expression: In some diseases, the target protein is overexpressed to such an extent that achieving sufficient and sustained inhibition with a traditional inhibitor is challenging. drughunter.com Degraders, due to their catalytic nature, can be effective even at lower concentrations, as a single degrader molecule can mediate the destruction of multiple target protein molecules. nurixtx.com
Increased Potency and Sustained Effect: Degradation can lead to a more potent and durable biological response compared to inhibition. nih.govnih.gov Once a protein is degraded, its function is lost until the cell synthesizes new protein. This can result in a longer-lasting effect from a single dose, reducing the need for continuous high-level drug exposure. nih.gov
Potential to Target "Undruggable" Proteins: A significant portion of the proteome is considered "undruggable" by conventional inhibitors because they lack well-defined active sites. TPD opens up new possibilities by targeting any site on the protein that can be bound with sufficient affinity and selectivity. nurixtx.com
Catalytic Mechanism of Action: Unlike inhibitors that require a 1:1 stoichiometric relationship with their target, degraders act catalytically. nurixtx.com This means a single degrader molecule can facilitate the degradation of multiple target protein molecules, leading to a more efficient and profound biological effect.
Reduced Potential for Drug Resistance: Cancers and other diseases can develop resistance to inhibitors through mutations in the target protein that prevent the inhibitor from binding. Degraders may be less susceptible to this form of resistance as they can often still bind to the mutated protein and induce its degradation. nurixtx.com
Interactive Data Tables
Table 1: Chemical Properties of dBRD9 (dihydrochloride)
| Property | Value | Source |
| IUPAC Name | 2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride | tocris.com |
| Molecular Formula | C40H45N7O10 · xHCl | sigmaaldrich.com |
| Molecular Weight | 783.83 (free base) | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Solubility | H2O: 2 mg/mL, clear | sigmaaldrich.com |
| Storage Temperature | −20°C | sigmaaldrich.com |
Table 2: Biological Activity of dBRD9
| Parameter | Finding | Cell Line | Source |
| Potency (IC50) | 56.6 nM | MOLM-13 | bio-techne.com |
| Selectivity | Does not degrade BRD4 or BRD7 at concentrations up to 5 µM. | MOLM-13 | bio-techne.com |
| Cellular Effect | Reduces BRD9 expression in a concentration-dependent manner. | MOLM-13 | medchemexpress.com |
| Anti-proliferative Effect | Demonstrates anti-proliferative effects in human AML cell lines. | EOL-1, MOML-13 | medchemexpress.commedchemexpress.com |
| Mechanism | Induces G1 cell-cycle arrest and apoptosis. | OPM2, H929 | aacrjournals.org |
Detailed Research Findings
Research has demonstrated the high selectivity and potency of dBRD9. In MOLM-13 acute myeloid leukemia (AML) cells, dBRD9 effectively degrades BRD9 with an IC50 of 56.6 nM. bio-techne.com Importantly, it shows high selectivity for BRD9, with no significant degradation of the closely related bromodomain-containing proteins BRD4 and BRD7 at concentrations up to 5 µM. bio-techne.com Proteomic studies have confirmed this selectivity, showing that out of over 7,000 quantified proteins, BRD9 was the only one significantly degraded by dBRD9 treatment. researchgate.net
The degradation of BRD9 by dBRD9 has been shown to have significant downstream effects. In multiple myeloma cells, dBRD9-induced degradation of BRD9 disrupts ribosome biogenesis, leading to G1 cell-cycle arrest and apoptosis. aacrjournals.org Furthermore, dBRD9 has been shown to have anti-proliferative effects in various cancer cell lines, including those from AML. sigmaaldrich.commedchemexpress.com
Studies have also highlighted the role of BRD9 in interferon-stimulated gene (ISG) expression and antiviral responses. The use of a dBRD9 analog, dBRD9-A, revealed that the depletion of BRD9 impairs the expression of a subset of ISGs, thereby limiting the antiviral activity of interferon. embopress.orgbiorxiv.org This suggests a potential role for targeting BRD9 in modulating inflammatory and immune responses.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVDQHYSARWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47Cl2N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Dbrd9 Dihydrochloride
Design and Composition of dBRD9 (Dihydrochloride) as a PROTAC
dBRD9 is a bifunctional molecule, also known as a PROTAC, that is designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby hijacking the cell's natural protein disposal system to eliminate the target. guidetopharmacology.orgmedchemexpress.com The design of dBRD9 was the result of an iterative process aimed at creating a selective chemical probe to study the functions of BRD9. princeton.edu It is composed of two key active moieties connected by a chemical linker. medchemexpress.comtandfonline.com
Conjugation of BRD9 Bromodomain Ligands
The portion of dBRD9 that engages the target protein is a specific ligand for the bromodomain of BRD9. selleckchem.com This component was developed from potent and selective BRD9 inhibitors. Specifically, dBRD9 incorporates a derivative of the BRD9 inhibitor BI-7273. tocris.comprobechem.com The development process involved optimizing this ligand to ensure high-affinity binding to the BRD9 bromodomain, a critical first step for its degradation activity. nih.gov
Integration of E3 Ubiquitin Ligase Recruiting Moieties (e.g., Cereblon)
To initiate the degradation process, dBRD9 must recruit the cellular machinery responsible for protein ubiquitination. It achieves this by integrating a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. guidetopharmacology.orgtandfonline.com The specific moiety used in dBRD9 is based on pomalidomide (B1683931), a well-characterized binder of Cereblon. guidetopharmacology.orgtocris.comguidetopharmacology.org A polyethylene (B3416737) glycol (PEG) chain serves as the linker, covalently connecting the pomalidomide-based E3 ligase recruiter to the BRD9-binding ligand. medchemexpress.com This linker is crucial for allowing the correct orientation and flexibility needed to form a stable and productive ternary complex. nih.gov
Engagement with BRD9 Bromodomain
The primary action of dBRD9 begins with its specific binding to the bromodomain of the BRD9 protein. selleckchem.com This engagement is the basis for its targeted effect.
Specificity of Binding to the BRD9 Bromodomain
dBRD9 was engineered for potent and highly selective degradation of BRD9. tocris.com In the human acute myeloid leukemia (AML) cell line MOLM-13, dBRD9 induces BRD9 degradation with a half-maximal inhibitory concentration (IC50) reported to be 56.6 nM. tocris.comprobechem.comrndsystems.com Another study reported an IC50 of 104 nM in the same cell line. selleckchem.com
To assess its selectivity across the entire proteome, an unbiased, quantitative mass spectrometry-based proteomic analysis was conducted on MOLM-13 cells. The results demonstrated remarkable specificity; after a two-hour treatment with 100 nM dBRD9, BRD9 was the only protein out of more than 7,300 quantified proteins to show a statistically significant decrease in abundance, with a median fold reduction of 5.5. nih.govresearchgate.net This highlights the precision of dBRD9 in targeting its intended protein.
| Parameter | Cell Line | Value | Reference |
| Degradation IC50 | MOLM-13 | 56.6 nM | tocris.comprobechem.comrndsystems.com |
| Degradation IC50 | MOLM-13 | 104 nM | selleckchem.com |
| Proteomic Selectivity | MOLM-13 | 5.5-fold median reduction of BRD9 | nih.govresearchgate.net |
Comparative Selectivity Against Other Bromodomain-Containing Proteins (e.g., BRD4, BRD7)
A significant challenge in developing bromodomain-targeted therapies is achieving selectivity, particularly among proteins with highly homologous bromodomains, such as BRD9 and BRD7. tandfonline.com An earlier precursor to dBRD9 showed considerable off-target binding to the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD4. nih.gov
The design of dBRD9 successfully addressed this issue, showing an improved bromodomain engagement profile with reduced binding to the BET family. medchemexpress.comnih.gov Crucially, dBRD9 does not induce the degradation of either BRD4 or BRD7, even at concentrations up to 5 µM. tocris.comprobechem.comrndsystems.com This high degree of selectivity is confirmed by immunoblotting experiments, which show that while dBRD9 potently reduces BRD9 levels in a dose-dependent manner, the protein levels of BRD4 and BRD7 remain unaffected. nih.govmedchemexpress.com
| Protein | Effect of dBRD9 | Concentration | Reference |
| BRD4 | No significant degradation | Up to 5 µM | tocris.comprobechem.comrndsystems.com |
| BRD7 | No significant degradation | Up to 5 µM | tocris.comprobechem.comrndsystems.com |
Ternary Complex Formation and E3 Ligase Recruitment
The core of dBRD9's mechanism of action is the formation of a ternary complex, which consists of the BRD9 protein, the dBRD9 molecule, and the CRBN E3 ligase. nih.govrevvity.com This induced-proximity event is the catalyst for the subsequent ubiquitination and proteasomal degradation of BRD9. guidetopharmacology.orgprinceton.edu
The formation of this trimeric assembly has been validated using biochemical assays like AlphaScreen, which measure the compound-induced proximity of the BRD9 bromodomain and the CRBN-DDB1 complex. nih.govresearchgate.net These studies also revealed a key aspect of dBRD9's selectivity; while its less selective precursor could induce a ternary complex containing BRD4 and CRBN, dBRD9 lost this capability, retaining robust dimerization only with BRD9. nih.govresearchgate.net The stability of the ternary complex is a critical determinant of a PROTAC's degradation efficiency. revvity.comnih.gov In-silico modeling further supported the steric feasibility of the dBRD9-mediated ternary complex, illustrating how the two protein domains are brought together by the degrader molecule. nih.gov Pre-treatment with inhibitors of either BRD9 or CRBN, or with inhibitors of the proteasome, was shown to prevent the degradation of BRD9, confirming that the process is dependent on the formation of the ternary complex and subsequent proteasomal activity. princeton.edu
Cereblon (CRBN)-Dependent Degradation Pathway
The primary mechanism of action for dBRD9 involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. princeton.edunih.gov dBRD9 is a bifunctional molecule, featuring a ligand that binds to the bromodomain of BRD9 and another ligand, a pomalidomide conjugate, that engages CRBN. medchemexpress.comnih.gov
This dual binding induces the formation of a ternary complex between BRD9, dBRD9, and CRBN. tocris.comnih.gov The formation of this complex is a critical step, as it brings the BRD9 protein into close proximity with the E3 ligase machinery. tocris.com Pre-treatment with an excess of a BRD9 inhibitor or the CRBN ligand lenalidomide (B1683929) can prevent this degradation, confirming the necessity of both binding events for the compound's activity. nih.gov The degradation process is also halted by proteasome inhibitors like carfilzomib, verifying its dependence on the proteasome. princeton.edu
Novel E3 Ligase Recruitment Mechanisms (e.g., DCAF16-mediated Degradation)
While dBRD9 itself primarily utilizes the CRBN pathway, the field of targeted protein degradation is continuously exploring alternative E3 ligases to overcome potential resistance and expand the scope of degradable proteins. icr.ac.uknih.gov There are over 600 E3 ligases in human cells, but most current degraders rely on a small number, including CRBN and von Hippel-Lindau (VHL). icr.ac.uknih.gov
Recent research has identified DDB1 and CUL4-associated factor 16 (DCAF16) as another E3 ligase that can be hijacked to degrade BRD9, albeit by different chemical entities than dBRD9. biorxiv.orgamphista.com For instance, the compound AMPTX-1 has been identified as a selective BRD9 degrader that functions by recruiting DCAF16. biorxiv.org This demonstrates that BRD9 is amenable to degradation through multiple E3 ligase pathways, which could be exploited to develop new therapeutics with different selectivity profiles or to overcome resistance to CRBN-based degraders. amphista.comnih.gov
Ubiquitination and Proteasomal Degradation of BRD9
Once the BRD9-dBRD9-CRBN ternary complex is formed, CRBN, as part of the larger Cullin-RING E3 ligase (CRL) complex, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the BRD9 protein. tocris.combio-techne.com This process results in the polyubiquitination of BRD9, which acts as a molecular flag signaling the protein for destruction. tocris.com
The polyubiquitinated BRD9 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. tocris.com The proteasome unfolds and cleaves the BRD9 protein into small peptides, effectively eliminating it from the cell. tocris.com
Catalytic Mode of Action of dBRD9 (Dihydrochloride)
A key feature of dBRD9, like other PROTACs, is its catalytic mode of action. tocris.combio-techne.combio-techne.com After inducing the ubiquitination of a BRD9 molecule, dBRD9 is released from the ternary complex and can then bind to another BRD9 protein and recruit the CRBN E3 ligase again. tocris.combio-techne.com This cycle of binding, ubiquitination, and release allows a single molecule of dBRD9 to mediate the degradation of multiple BRD9 protein molecules. bio-techne.comacs.org Consequently, dBRD9 can be effective at sub-stoichiometric concentrations, meaning it can achieve significant protein degradation even when present at lower concentrations than its target protein. bio-techne.comacs.org
Impact on BRD9 Protein Levels and Functional Abrogation
Treatment of cells with dBRD9 leads to a rapid, potent, and selective reduction in the levels of BRD9 protein. princeton.edunih.gov In acute myeloid leukemia (AML) cell lines such as MOLM-13, dBRD9 induces a dose-dependent decrease in BRD9 protein levels. medchemexpress.comnih.gov Near-complete loss of BRD9 can be observed within hours of treatment with nanomolar concentrations of the compound. princeton.edu
Table 1: Dose-Dependent Degradation of BRD9 by dBRD9
| Cell Line | dBRD9 Concentration | Treatment Time | BRD9 Protein Level Reduction |
|---|---|---|---|
| MOLM-13 | 0.5 nM | 4 hours | Noticeable reduction |
| MOLM-13 | 5 nM | 4 hours | Significant reduction |
| MOLM-13 | 50 nM | 4 hours | Strong reduction |
| MOLM-13 | 500 nM | 4 hours | Near-complete degradation |
| MOLM-13 | 5000 nM | 4 hours | Near-complete degradation |
Data derived from qualitative descriptions in cited research. medchemexpress.com
Table 2: Time-Course of BRD9 Degradation by dBRD9
| Cell Line | dBRD9 Concentration | Treatment Time | BRD9 Protein Level |
|---|---|---|---|
| A549 | 125 nM | 6 hours | Rapid depletion |
| MOLM-13 | 100 nM | 1 hour | Near-complete loss |
| MOLM-13 | 100 nM | 24 hours | Sustained loss |
Data derived from qualitative descriptions in cited research. princeton.eduembopress.org
The degradation of BRD9 is highly selective, with dBRD9 showing minimal effect on the levels of other bromodomain-containing proteins, including the closely related BRD7 and members of the BET (Bromodomain and Extra-Terminal domain) family like BRD4. medchemexpress.comnih.gov
The functional abrogation of BRD9 through its degradation has significant biological consequences. BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. nih.govpatsnap.com By degrading BRD9, dBRD9 disrupts the function of this complex, leading to changes in gene expression. nih.govelifesciences.org This has been shown to impede the viability of cancer cells, such as in synovial sarcoma, and to inhibit the proliferation of leukemia cells by inducing DNA damage and replication stress through the accumulation of R-loops. nih.govnih.gov The degradation of BRD9 has also been shown to impair the interferon-stimulated antiviral response. embopress.orgbiorxiv.org
Biological Consequences of Brd9 Degradation by Dbrd9 Dihydrochloride
Modulation of Gene Expression Programs
The primary consequence of dBRD9-induced BRD9 degradation is a widespread change in the transcriptional landscape of the cell. This modulation affects several key gene expression programs that are crucial for cell growth, proliferation, and immune response.
Downregulation of Ribosome Biogenesis Genes
A prominent effect of BRD9 degradation is the significant downregulation of genes involved in ribosome biogenesis. Studies have shown that depleting BRD9, either through genetic methods or pharmacologically with dBRD9, leads to a marked decrease in the expression of genes responsible for ribosomal RNA (rRNA) processing and the assembly of ribosomal subunits. researchgate.net This disruption of the ribosome biogenesis machinery is a key mechanism by which dBRD9 inhibits the growth of cancer cells, particularly in malignancies like multiple myeloma where there is a high demand for protein synthesis. researchgate.netelifesciences.org BRD9 has been found to predominantly occupy the promoter regions of these ribosome biogenesis genes, suggesting a direct role in their transcriptional activation. researchgate.netnih.gov
| Pathway | Effect of BRD9 Depletion | Significance |
|---|---|---|
| Ribosome Biogenesis | Downregulated | Inhibition of protein synthesis machinery, leading to reduced cell growth. |
| rRNA Processing | Downregulated | Disruption of essential steps in ribosome production. |
Suppression of Proto-oncogene MYC Expression
The degradation of BRD9 has also been linked to a decrease in the expression of the master regulator proto-oncogene, MYC. researchgate.netelifesciences.org MYC is a critical driver of cell proliferation and is often dysregulated in cancer. The suppression of MYC expression following BRD9 degradation contributes to the anti-proliferative effects of dBRD9. elifesciences.org Research suggests that BRD9 cooperates with another bromodomain-containing protein, BRD4, to enhance the transcriptional function of MYC. researchgate.netnih.gov Therefore, the removal of BRD9 disrupts this cooperative mechanism, leading to reduced MYC activity.
Effects on E2F Target Genes and Associated Pathways
BRD9 degradation impacts cell cycle progression, in part through the modulation of E2F target genes. RNA sequencing analysis following BRD9 knockdown has revealed a downregulation of gene sets related to E2F targets. These genes are crucial for the G1/S phase transition of the cell cycle. The suppression of E2F target genes is consistent with the observation that treatment with dBRD9 can induce G1 cell-cycle arrest in cancer cells. aacrjournals.org This suggests that BRD9 is involved in regulating the expression of genes necessary for DNA replication and cell division, and its degradation leads to a halt in this process.
| Regulatory Component | Effect of BRD9 Depletion | Functional Consequence |
|---|---|---|
| E2F Target Genes | Downregulated | Inhibition of genes required for S-phase entry. |
| Cell Cycle Progression | G1 Arrest | Blockade of the cell cycle at the G1/S checkpoint. |
Regulation of Interferon-Stimulated Genes
BRD9 plays a role in the cellular response to interferons by regulating the expression of interferon-stimulated genes (ISGs). nih.govnih.govnih.gov The degradation of BRD9 by dBRD9 has been shown to reduce the induction of a number of ISGs following stimulation. nih.gov Mechanistically, BRD9 is thought to cooperate with BRD4 and be co-recruited to the promoters of ISGs. nih.gov The depletion of BRD9 can lead to reduced binding of key transcription factors involved in the interferon response. nih.gov This regulatory role highlights the involvement of BRD9 in the innate immune response.
Disruption of Chromatin Architecture and Accessibility
Beyond its direct impact on gene expression, the degradation of BRD9 also leads to significant changes in the physical organization and accessibility of chromatin.
Alterations in Global Chromatin Binding of BRD9
Treatment with dBRD9 results in a rapid and significant loss of BRD9 binding across the genome. researchgate.net As a component of the ncBAF complex, BRD9's role is to recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby targeting the remodeling complex to specific genomic locations. The removal of BRD9 via dBRD9-mediated degradation effectively abolishes this targeting mechanism. Chromatin immunoprecipitation sequencing (ChIP-seq) has demonstrated that BRD9 preferentially binds to gene promoters and distal intragenic regions. researchgate.net Following treatment with a dBRD9 analogue, a substantial loss of these binding events is observed, indicating a global disruption of the ncBAF complex's localization and, consequently, its chromatin remodeling activity. researchgate.net
Reprogramming of SWI/SNF Complex Genome Binding
BRD9 is a defining subunit of a specific non-canonical SWI/SNF subcomplex, sometimes referred to as GBAF. nih.govnih.gov This complex plays a crucial role in making chromatin accessible, thereby regulating the expression of specific genes. researchgate.net The degradation of BRD9 via dBRD9 leads to a significant reprogramming of where these remodeling complexes bind on the genome.
In synovial sarcoma, for instance, BRD9 and the oncogenic fusion protein SS18-SSX are found to co-localize extensively across the genome. elifesciences.org Treatment with the BRD9 degrader dBRD9-A results in a more robust and widespread loss of BRD9 binding at these genomic sites compared to simple bromodomain inhibition. nih.gov This eviction of BRD9 from the chromatin disrupts the proper assembly and localization of the GBAF complex, thereby altering the transcriptional landscape. nih.govnih.gov
The context of other SWI/SNF subunit mutations is critical. In malignant rhabdoid tumors, which are characterized by the loss of the core SWI/SNF subunit SMARCB1, cancer cells become dependent on BRD9. nih.gov The loss of SMARCB1 leads to a redistribution of BRD9 binding on the genome, including gains of binding at specific sites that are associated with genes promoting cell migration. biorxiv.org Degradation of BRD9 in these SMARCB1-deficient cells reverses these gains in binding and associated gene expression programs. biorxiv.org Furthermore, BRD9 depletion can affect the recruitment and genomic occupancy of other key regulatory proteins, such as BRD2 and BRD4, at specific R-loop-prone sites, indicating a complex interplay in transcriptional control. nih.govpurdue.edu
Ultimately, the degradation of BRD9 removes a critical architectural component of the non-canonical SWI/SNF complex from chromatin, leading to significant changes in nucleosome positioning, gene accessibility, and the expression of oncogenic programs. elifesciences.orgresearchgate.net
Cellular Phenotypes Induced by BRD9 Degradation
The profound alterations in gene expression resulting from BRD9 degradation manifest in several distinct and detrimental cellular phenotypes for cancer cells.
A primary consequence of BRD9 degradation is the induction of cell-cycle arrest, predominantly in the G1 phase. This cytostatic effect has been observed across various cancer types. In multiple myeloma cell lines, such as OPM2 and H929, treatment with a BRD9 degrader led to a time-dependent G1 cell-cycle arrest. nih.gov Similarly, treatment of B-cell acute lymphoblastic leukemia (B-ALL) cell lines with BRD9 degraders also resulted in G1 arrest. nih.gov In models of synovial sarcoma, the degradation of BRD9 causes a progressive halt in the cell cycle. elifesciences.org This arrest prevents cancer cells from proceeding to the S phase, where DNA replication occurs, thereby halting their proliferation. frontiersin.org
Following the initial phase of cell-cycle arrest, sustained degradation of BRD9 can trigger programmed cell death, or apoptosis. In multiple myeloma cells, BRD9 degradation not only caused G1 arrest but also led to a significant increase in apoptosis. nih.gov This was confirmed by the detection of established apoptotic markers, including the cleavage of caspases-8, -9, -3, and Poly (ADP-ribose) polymerase (PARP). nih.gov The induction of apoptosis has also been noted in certain B-ALL cell lines sensitive to BRD9 degradation. nih.gov The loss of BRD9 can result in changes to the expression of genes that directly regulate apoptosis, providing a mechanistic link between the degradation of the protein and the activation of cell death pathways. nih.gov
In a panel of multiple myeloma cell lines, the degrader dBRD9-A inhibited cell growth with IC50 values ranging from 10 to 100 nmol/L. nih.gov Crucially, this effect extends to primary patient samples, where dBRD9-A treatment caused a 40% to 60% reduction in the viability of patient-derived multiple myeloma cells while having minimal impact on normal peripheral blood mononuclear cells. nih.gov This suggests a favorable therapeutic window. nih.gov The underlying mechanism for this inhibition of proliferation is linked to the induction of replication stress and DNA damage, which arises from the accumulation of R-loops when BRD9's function in transcriptional regulation is disrupted. nih.gov
Table 1: Summary of Cellular Phenotypes Induced by BRD9 Degradation in Cancer Cell Lines
| Cancer Type | Cell Line(s) | G1 Cell-Cycle Arrest | Apoptosis Induction | Inhibition of Proliferation/Viability |
|---|---|---|---|---|
| Multiple Myeloma | OPM2, H929 | Yes nih.gov | Yes nih.gov | Yes (IC50: 10-100 nM) nih.gov |
| B-cell Acute Lymphoblastic Leukemia | RS4;11, SEM | Yes nih.gov | Yes nih.gov | Yes nih.gov |
| Acute Myeloid Leukemia | EOL-1, MOML-13 | Not Specified | Not Specified | Yes medchemexpress.com |
| Synovial Sarcoma | Various | Yes (Progressive) elifesciences.org | Not Specified | Yes elifesciences.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| dBRD9 (dihydrochloride) |
| dBRD9-A |
| BI-9564 |
| BI-7273 |
| I-BRD9 |
| LP99 |
| QA-68 |
| EA-89 |
| GSK602 |
| imatinib |
| Palbociclib |
| THTMP |
| TMZ |
| AMPTX-1 |
| CFT8634 |
| GNE-375 |
Methodological Approaches in Dbrd9 Dihydrochloride Research
Biochemical and Biophysical Characterization
The initial characterization of dBRD9 involves a suite of biochemical and biophysical assays designed to quantify its binding affinity, cellular selectivity, and ability to induce protein degradation.
To determine how dBRD9 interacts with its target protein, BRD9, researchers utilize sensitive in vitro binding assays. These methods are crucial for quantifying the affinity and specificity of the compound for the BRD9 bromodomain.
NanoBRET (Bioluminescence Resonance Energy Transfer): This technology measures compound binding within intact cells in real time. promega.com The assay involves fusing the target protein (BRD9) to a bright NanoLuc® luciferase and using a fluorescent tracer that binds to the protein. promega.comnih.gov When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. promega.com The addition of a competing compound like dBRD9 displaces the tracer, leading to a loss of signal, which allows for the precise measurement of binding affinity. promega.com This assay format is highly sensitive and can be used to study the interaction of BRD9 with histones in the context of cellular chromatin. promega.com
Fluorescence Polarization (FP): FP is a solution-based technique used to analyze molecular interactions. nih.gov The principle relies on the rotational speed of a fluorescently labeled molecule (a tracer). youtube.com A small tracer tumbles rapidly in solution, resulting in low polarization of emitted light. bmglabtech.com When the tracer binds to a larger protein like BRD9, its tumbling slows dramatically, leading to an increase in light polarization. youtube.combmglabtech.com In a competitive assay, dBRD9 competes with the tracer for binding to BRD9, causing a decrease in polarization that is proportional to its binding affinity. nih.gov This method is a valuable tool for characterizing the binding of inhibitors to bromodomains. nih.gov
A critical feature of a chemical degrader is its selectivity for the intended target. To assess this on a global scale, unbiased quantitative mass spectrometry-based proteomics is employed. nih.govresearchgate.net This powerful technique measures the abundance of thousands of proteins in a cell simultaneously, providing a comprehensive view of a compound's specificity.
In a key study, MOLM-13 human leukemia cells were treated with dBRD9 for two hours. nih.govresearchgate.net Subsequent proteomic analysis quantified 7,326 cellular proteins. The results demonstrated remarkable selectivity for dBRD9. BRD9 was the only protein to show a statistically significant and marked decrease in abundance, with a median fold reduction of 5.5. researchgate.net In contrast, 99% of other proteins showed minimal changes in their levels. nih.gov Notably, the abundance of closely related bromodomain-containing proteins, such as BRD4 and BRD7, was unaffected, confirming the high cellular selectivity of dBRD9. nih.govresearchgate.net
| Protein Target | Number of Proteins Quantified | Significant Change in Abundance | Reference |
|---|---|---|---|
| BRD9 | 7326 | Yes (5.5-fold decrease) | nih.govresearchgate.net |
| All Other Proteins (including BRD4, BRD7) | 7325 | No | nih.gov |
Western blotting, or immunoblotting, is a fundamental technique used to visualize and quantify the degradation of a specific protein within a cell. In the context of dBRD9 research, it is used to determine the kinetics and concentration-dependence of BRD9 degradation.
Studies in MOLM-13 cells have shown that dBRD9 induces rapid and robust degradation of the BRD9 protein. researchgate.net Treatment with dBRD9 leads to a concentration-dependent decrease in BRD9 protein levels, with near-complete loss observed within a few hours of exposure. nih.govresearchgate.net This method also serves as a direct way to confirm the selectivity observed in proteomic studies by showing a lack of degradation of off-target proteins like BRD4 and BRD7, even at high concentrations of dBRD9. nih.govresearchgate.net
| dBRD9 Concentration | Observed BRD9 Protein Level | Cell Line | Reference |
|---|---|---|---|
| Low Nanomolar | Significant Decrease | MOLM-13 | researchgate.net |
| High Nanomolar | Near-complete Degradation | MOLM-13 | researchgate.net |
Cellular and Functional Genomic Assays
Following biochemical characterization, the functional consequences of BRD9 degradation by dBRD9 are investigated using a variety of cellular assays. These experiments aim to understand the impact of BRD9 loss on cancer cell proliferation, viability, and cell cycle progression.
To measure the effect of dBRD9 on cancer cell growth, researchers employ cell proliferation and viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolic activity. mdpi.com
Treatment of various human AML cell lines, including EOL-1, MOLM-13, and MV4;11, with dBRD9 results in a potent anti-proliferative effect. researchgate.net This effect is markedly enhanced compared to non-degrading BRD9 inhibitors, with dBRD9 showing 10 to 100 times greater potency in inhibiting cell proliferation. researchgate.netresearchgate.net These findings establish that the degradation of BRD9 is a more effective strategy for halting the growth of AML cells than simply inhibiting its bromodomain. nih.govnih.gov
To understand the mechanisms behind the anti-proliferative effects of dBRD9, researchers analyze its impact on the cell cycle. Flow cytometry is a powerful technique used for this purpose. auctoresonline.org Cells are stained with fluorescent dyes that bind to DNA, and the fluorescence intensity of individual cells is measured. thermofisher.com This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. nationwidechildrens.org
Depletion of BRD9 protein in leukemia cells is known to affect pathways associated with cell cycle progression. researchgate.net Studies investigating BRD9 loss have shown that it can lead to an arrest in the cell cycle, preventing cancer cells from dividing and proliferating. researchgate.net By using flow cytometry, researchers can precisely determine at which phase of the cell cycle dBRD9 exerts its effects, providing crucial insights into its mechanism of action as an anti-cancer agent. auctoresonline.org
Genomic and Epigenomic Profiling
RNA sequencing (RNA-seq) is a powerful, high-throughput method used to comprehensively profile the transcriptome of cells. In dBRD9 research, it is applied to understand the global changes in gene expression that occur following the degradation of the BRD9 protein. This technique allows for the identification of genes and pathways that are regulated by BRD9.
Studies have shown that treating cells with dBRD9 leads to significant alterations in gene expression. For example, in synovial sarcoma cells, a dBRD9 degrader was found to reverse an oncogenic gene expression signature. nih.govelifesciences.org Similarly, in multiple myeloma, depleting BRD9 with a degrader led to the downregulation of genes involved in ribosome biogenesis. nih.gov RNA-seq analysis in human fibroblasts treated with dBRD9 also revealed hundreds of differentially downregulated genes. nih.gov The data generated from these experiments, often visualized using volcano plots, highlights the extent of transcriptional changes and points to the biological processes affected by BRD9 degradation. nih.govelifesciences.org
Table 1: Illustrative RNA-seq Findings in dBRD9 Research
| Cell Type | Key Finding | Associated Pathway/Process | Reference |
|---|---|---|---|
| Synovial Sarcoma (HSSYII cells) | Reversal of oncogenic gene expression signature | Oncogenesis | nih.gov |
| Multiple Myeloma | Downregulation of ribosome biogenesis genes | Ribosome Biogenesis, Protein Synthesis | nih.gov |
| Human Fibroblasts | Differential downregulation of 928 genes by dBRD9 | Somatic-specific gene expression | nih.gov |
| Macrophages | Repression of LPS+IFN-γ–induced M1 polarization genes | Inflammatory Response | nih.gov |
Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA within the cell. youtube.com It provides a snapshot of where a specific protein, such as BRD9, is bound to the genome. youtube.com The method involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. youtube.com The associated DNA can then be identified and quantified.
When coupled with high-throughput sequencing (ChIP-seq), this method can map the genome-wide binding sites of a protein. In the study of dBRD9, ChIP-seq has been used to map the binding sites of BRD9 and other related proteins like BRD4, as well as histone modifications such as H3K27Ac, which marks active enhancers. nih.govnih.gov Research has shown that BRD9 and the oncogenic fusion protein SS18-SSX co-localize extensively on the genome of synovial sarcoma cells, particularly at active gene promoters and enhancers. nih.govelifesciences.org ChIP-seq studies have also been employed to understand how dBRD9 affects the chromatin binding of other proteins, revealing cooperative roles between BRD9 and BRD4 in regulating gene transcription. nih.gov
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a method used to map chromatin accessibility across the genome. nih.gov Chromatin accessibility is a key determinant of gene regulation, as it dictates which regions of the DNA are available for transcription factors and the transcriptional machinery to bind. youtube.com ATAC-seq utilizes a hyperactive Tn5 transposase to simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters to these fragments. nih.gov
In the context of dBRD9 research, ATAC-seq has been used to determine how the degradation of BRD9 affects the chromatin landscape. A study in human fibroblasts treated with dBRD9 showed that while there was no effect on accessible chromatin around promoters, BRD9 inhibition did reduce chromatin accessibility at putative active enhancer regions. nih.gov This suggests that BRD9 plays a role in maintaining the open state of enhancers, which are critical for regulating the expression of specific genes.
Preclinical Model Systems
To evaluate the therapeutic potential and in vivo effects of dBRD9, researchers utilize various preclinical model systems. These models are crucial for bridging the gap between in vitro findings and potential clinical applications.
One of the most common preclinical models is the xenograft model, where human cancer cells are implanted into immunocompromised mice. In synovial sarcoma research, an in vivo xenograft model demonstrated that treatment with a dBRD9 degrader (dBRD9-A) inhibited tumor progression over a 24-day period. nih.gov Similarly, preclinical models of multiple myeloma have been used to show that depleting BRD9 can inhibit tumor cell growth in vivo. nih.gov These studies not only assess the anti-tumor activity but also confirm the pharmacodynamic activity of the degrader by measuring BRD9 protein levels in the tumor tissue. nih.gov
In addition to xenografts, genetically engineered mouse models (GEMMs) are also valuable. For instance, a conditional knockout mouse model was generated to study the role of BRD9 in macrophage biology, providing insights into its function in a physiological context. nih.gov These preclinical studies are essential for validating BRD9 as a therapeutic target and provide the foundational evidence for the clinical evaluation of dBRD9 degraders. nih.gov
Establishment and Characterization of Human Cancer Cell Lines
Human cancer cell lines are a foundational tool in the study of dBRD9, providing reproducible and scalable systems to assess its biochemical and cellular effects. Researchers utilize a panel of well-characterized cell lines, particularly from hematological malignancies where BRD9 has been identified as a dependency. foghorntx.com
Studies have demonstrated that dBRD9, a proteolysis-targeting chimera (PROTAC), selectively prompts the degradation of the BRD9 protein. nih.govmedchemexpress.com This activity has been extensively profiled in acute myeloid leukemia (AML) cell lines. For instance, in the MOLM-13 cell line, treatment with dBRD9 resulted in a dose-dependent reduction of BRD9 protein levels within hours, without significantly affecting the levels of other bromodomain proteins like BRD4 and BRD7. nih.govmedchemexpress.com This highlights the selectivity of dBRD9.
The functional consequence of BRD9 degradation is a potent anti-proliferative effect. This has been consistently observed across multiple AML cell lines, including EOL-1 and MOLM-13, where dBRD9 treatment inhibits cell growth. medchemexpress.commedchemexpress.com Further investigations in cell lines such as SKM-1 and MV4-11 have corroborated these findings, establishing the on-target anti-proliferative activity of BRD9 degradation. researchgate.netresearchgate.net The sensitivity to BRD9 degradation appears to be linked to specific cellular contexts, with AML cell lines showing particular vulnerability. nih.govnih.gov
Interactive Table:
Utilization of Primary Patient Cells
To bridge the gap between immortalized cell lines and clinical reality, researchers utilize primary cells derived directly from patients. These models better represent the heterogeneity of human cancers. nih.gov In the context of BRD9-targeted therapy, primary cells from AML patients have been crucial for validating the therapeutic hypothesis.
Studies have shown that BRD9 is overexpressed in primary AML patient blasts compared to normal hematopoietic cells. nih.gov This overexpression provides a strong rationale for targeting BRD9 in this disease. Research using BRD9 degraders has demonstrated that these compounds can inhibit the growth and colony-forming ability of primary AML cells. researchgate.net For example, treatment with a BRD9 degrader was shown to suppress colony formation in cells from primary AML patient bone marrow samples, while exhibiting minimal toxicity to normal hematopoietic cells. researchgate.netresearchgate.net This suggests that the dependence on BRD9 for survival is a characteristic of the malignant cells.
These findings in primary patient cells are critical as they indicate that the effects observed in established cell lines are likely to be relevant to the disease in patients, supporting the continued development of BRD9 degraders like dBRD9 as a potential therapeutic strategy for acute leukemias. researchgate.netresearchgate.net
Development and Application of In Vivo Xenograft Models
In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, represent a higher-level preclinical system to evaluate the efficacy of anti-cancer compounds. nih.gov Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are employed in the study of BRD9-targeting agents. foghorntx.comnih.gov
In the context of AML, CDX models have been established using cell lines known to be sensitive to BRD9 degradation. For instance, xenograft models using Luciferase-tagged OCI-AML-2 and EOL-1 cell lines demonstrated a significant reduction in tumor burden following treatment with the BRD9 degrader FHD-609. foghorntx.com These models allow for the non-invasive monitoring of tumor growth and response to treatment over time.
Patient-derived xenograft (PDX) models, which involve the direct implantation of tumor tissue from a patient into a mouse, are considered to more faithfully recapitulate the original tumor's architecture and genetic complexity. nih.govnih.govyoutube.com In AML research, PDX models have been used to test the in vivo efficacy of BRD9 degraders. Treatment with FHD-609 showed strong anti-tumor activity in IRF8-high AML PDX models, further validating BRD9 as a therapeutic target in a model that closely mirrors human disease. foghorntx.com The success of these xenograft studies provides a strong rationale for the clinical evaluation of BRD9 degraders in patients.
Interactive Table:
Challenges and Future Directions in Brd9 Degradation Research
Addressing Potential Resistance Mechanisms to PROTACs
A significant hurdle in cancer therapy is the development of drug resistance, and PROTACs are no exception. Acquired resistance to BRD9 degraders can emerge through various mechanisms that disrupt the formation of the ternary complex (BRD9-PROTAC-E3 ligase) or interfere with the subsequent ubiquitination and proteasomal degradation process.
One primary mechanism of resistance involves genomic alterations in the core components of the recruited E3 ligase complex. For instance, mutations or downregulation of Cereblon (CRBN) or von Hippel-Lindau (VHL), the two most commonly hijacked E3 ligases, can prevent the PROTAC from effectively recruiting the degradation machinery. Studies on BET-PROTACs have shown that acquired resistance is often caused by genomic alterations in these E3 ligase complexes rather than mutations in the target protein itself. nih.gov This is a critical consideration for dBRD9, which utilizes the Cereblon E3 ligase. guidetopharmacology.org
Another potential resistance mechanism is the alteration of the target protein, BRD9. While less common for PROTACs compared to traditional inhibitors, mutations in the BRD9 bromodomain could potentially reduce the binding affinity of dBRD9, thereby impairing its ability to induce degradation. Furthermore, cellular plasticity and the activation of compensatory signaling pathways can also contribute to resistance, allowing cancer cells to bypass their dependency on BRD9. Overcoming these resistance mechanisms may involve the development of next-generation degraders that can target mutated E3 ligases or BRD9, or the use of combination therapies to block escape pathways.
Development of Novel E3 Ligase Recruiters beyond Cereblon and VHL
The current landscape of BRD9 degraders, including dBRD9, predominantly relies on recruiting the E3 ligases Cereblon and VHL. nih.govnih.gov While effective, this reliance limits the therapeutic window and can be a source of resistance if these E3 ligases are mutated or downregulated in cancer cells. A crucial future direction is the discovery and utilization of novel E3 ligase recruiters to expand the targeted protein degradation toolbox.
Recent research has identified other E3 ligases that can be co-opted for targeted protein degradation. For example, DCAF16 has been identified as a novel E3 ligase that can be recruited to degrade BRD9. biorxiv.org The development of a potent and selective, reversibly covalent BRD9 degrader, AMPTX-1, which recruits DCAF16, demonstrates the feasibility of this approach. biorxiv.org This not only provides an alternative for tumors resistant to CRBN- or VHL-based degraders but may also offer a different degradation profile and tissue specificity.
Other E3 ligases such as KEAP1, KLHDC2, and DCAF1 are also being explored for their potential in targeted protein degradation. biorxiv.org The development of small molecule ligands for these novel E3 ligases is a key area of research that will enable the creation of a new generation of BRD9 degraders with improved properties and a broader range of applications.
Identification of Predictive Biomarkers for dBRD9 (Dihydrochloride) Sensitivity
To maximize the clinical benefit of dBRD9 and other BRD9 degraders, it is essential to identify predictive biomarkers that can distinguish patient populations most likely to respond to treatment. The sensitivity to BRD9 degradation can vary significantly across different cancer types and even among patients with the same malignancy.
One promising area for biomarker discovery is the expression level of genes involved in ribosome biogenesis. Studies in multiple myeloma have shown that cell lines with higher ribosome biogenesis and translational activity are more sensitive to BRD9 depletion. nih.gov This suggests that the expression levels of ribosome biogenesis genes could serve as a predictive biomarker for sensitivity to dBRD9. nih.gov
Furthermore, the genetic background of the tumor, such as the presence of mutations in subunits of the SWI/SNF complex, may also influence sensitivity to BRD9 degradation. For example, synovial sarcoma and SMARCB1-deficient tumors have shown a particular dependency on BRD9. nih.govnih.gov However, initial screenings have not always found a direct correlation between BRD9 expression levels and sensitivity to its degradation, indicating that a more complex biomarker signature is likely required. nih.gov Future research will need to integrate genomic, transcriptomic, and proteomic data to identify robust and reliable biomarkers for patient stratification.
Combinatorial Therapeutic Strategies Utilizing BRD9 Degraders
Combining BRD9 degraders with other therapeutic agents is a promising strategy to enhance anti-cancer efficacy, overcome resistance, and broaden the therapeutic window. The rationale behind combination therapies is to target multiple oncogenic pathways simultaneously, making it more difficult for cancer cells to develop resistance.
BRD9 degraders have shown synergistic effects when combined with various standard-of-care agents and targeted therapies. In acute leukemia and multiple myeloma, the degradation of BRD9 has been shown to potentiate the effects of several chemotherapeutic agents. nih.govnovartis.com For instance, the clinical-stage oral BRD9 degrader CFT8634 has demonstrated synergy with pomalidomide (B1683931) in multiple myeloma models, even in those relatively unresponsive to pomalidomide alone. ashpublications.org
Other potential combination partners include inhibitors of other epigenetic regulators or key signaling pathways. For example, combining a BRD9 inhibitor with an oncolytic virus has been shown to overcome therapy resistance in glioblastoma. nih.gov The selection of the optimal combination strategy will likely depend on the specific cancer type and its underlying molecular characteristics.
| BRD9 Degrader/Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| CFT8634 | Pomalidomide | Multiple Myeloma | Synergistic anti-proliferative activity | ashpublications.org |
| dBRD9-A | Various Chemotherapeutic Agents | Acute Leukemia, Multiple Myeloma | Potentiated anti-cancer effects | nih.gov |
| I-BRD9 (inhibitor) | Oncolytic Herpes Simplex Virus Type 1 (oHSV1) | Glioblastoma | Overcomes therapy resistance | nih.gov |
Elucidating Undiscovered Biological Functions of BRD9
While BRD9 is known to be a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a role in gene regulation, its full spectrum of biological functions is still not completely understood. nih.govmdpi.com A deeper understanding of these functions is crucial for predicting the broader effects of BRD9 degradation and for identifying new therapeutic opportunities.
Recent studies have begun to uncover novel roles for BRD9 beyond its canonical function in transcription. For example, research has implicated BRD9 in DNA repair pathways. researchgate.net This suggests that BRD9 degraders could potentially be used to sensitize cancer cells to DNA-damaging agents. Additionally, BRD9 has been shown to play a role in regulating the expression of antiviral genes, and its inhibition can overcome resistance to oncolytic virus therapy. nih.gov
Further research is needed to explore the role of BRD9 in other cellular processes, such as cell cycle control, apoptosis, and inflammation. nih.govnih.gov The use of potent and selective degraders like dBRD9 will be instrumental in these investigations, as they allow for the rapid and specific removal of the BRD9 protein, enabling a clearer dissection of its biological roles. researchgate.net
Structural and Chemical Optimization of BRD9 Degraders for Enhanced Potency and Selectivity
The development of effective BRD9 degraders requires careful structural and chemical optimization to achieve high potency, selectivity, and favorable pharmacokinetic properties. The bifunctional nature of PROTACs, consisting of a BRD9-binding warhead, a linker, and an E3 ligase-recruiting moiety, offers multiple avenues for optimization.
Structure-activity relationship (SAR) studies are critical for improving the binding affinity of the warhead for the BRD9 bromodomain and for enhancing selectivity over other bromodomain-containing proteins. For example, the development of the highly potent PROTAC E5, with a DC50 of 16 pM, was achieved through the exploration of diverse E3 ligase ligands and molecular docking studies. nih.gov
The linker length and composition are also crucial determinants of PROTAC efficacy, as they influence the geometry of the ternary complex and the efficiency of ubiquitination. The first BRD9 PROTACs were developed by linking the BRD9 inhibitor BI-7273 to the CRBN ligand pomalidomide, and this work highlighted the importance of linker optimization for achieving potent degradation. nih.gov Furthermore, achieving selectivity for BRD9 over its close homolog BRD7 is a significant challenge that requires detailed structural insights and careful chemical design. researchgate.net Future efforts will focus on developing orally bioavailable BRD9 degraders with improved drug-like properties for clinical translation.
| Component | Optimization Goal | Example Strategy | Reference |
|---|---|---|---|
| BRD9 Warhead | Increase potency and selectivity | Structure-based design, SAR studies | nih.gov |
| Linker | Optimize ternary complex formation | Varying length and chemical composition | nih.gov |
| E3 Ligase Ligand | Expand therapeutic options and overcome resistance | Exploring novel E3 ligase recruiters (e.g., DCAF16) | biorxiv.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
